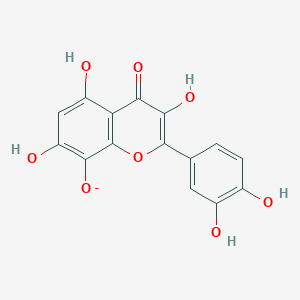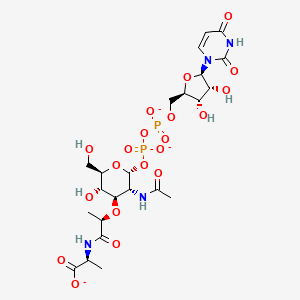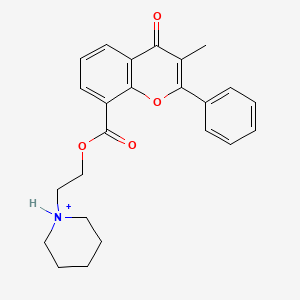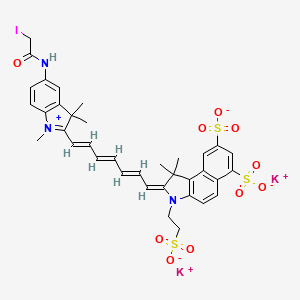
SNIR4 dye
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SNIR4 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a SNIR4(2-).
Wissenschaftliche Forschungsanwendungen
Optical Imaging in Biomedical Research
Near-infrared (NIR) fluorophores like SNIR4 dye have shown significant advantages in biomedical imaging due to superior light penetration in tissues and lower autofluorescence. A study by (Sato et al., 2016) demonstrated the effectiveness of NIR cyanine dyes for in vivo optical imaging when conjugated with monoclonal antibodies. These conjugates displayed improved in vivo imaging characteristics, especially in abdominal regions, suggesting their potential for enhanced biomedical imaging applications.
Biodosimetry and Cell Health Monitoring
In biodosimetry research, dyes like SNIR4 are used to assess cellular health after exposure to radiation. For instance, (Sinkorova et al., 2022) utilized JC-1 dye, a similar compound, to monitor mitochondrial membrane potential changes in cells after gamma irradiation. This application highlights the potential of SNIR4 dye in evaluating the impact of environmental factors on cellular health.
Dye-Sensitized Solar Cells (DSSCs)
SNIR4 dye finds applications in the field of renewable energy, particularly in dye-sensitized solar cells. Research by (Sahu et al., 2011) on novel organic dyes for DSSCs emphasizes the role of such dyes in improving the efficiency of solar cells. These dyes facilitate the conversion of photon energy to electrical energy, enhancing the performance of DSSCs.
Functional Near-Infrared Spectroscopy in Psychiatry
In psychiatry, functional near-infrared spectroscopy (fNIRS), which may use dyes like SNIR4, is increasingly employed for brain research. (Ehlis et al., 2014) explored the use of fNIRS in neuropsychiatric disorders, highlighting its potential in understanding brain function and pathology.
Photocatalytic Degradation of Pollutants
Studies like (Carneiro et al., 2005) demonstrate the role of dyes in photocatalytic degradation of pollutants. These applications are vital in environmental remediation, offering methods to break down harmful chemicals in water and air.
Eigenschaften
Produktname |
SNIR4 dye |
|---|---|
Molekularformel |
C36H36IK2N3O10S3 |
Molekulargewicht |
972 g/mol |
IUPAC-Name |
dipotassium;(2E)-2-[(2E,4E,6E)-7-[5-[(2-iodoacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(2-sulfonatoethyl)benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C36H38IN3O10S3.2K/c1-35(2)27-19-23(38-33(41)22-37)13-15-28(27)39(5)31(35)11-9-7-6-8-10-12-32-36(3,4)34-26-20-24(52(45,46)47)21-30(53(48,49)50)25(26)14-16-29(34)40(32)17-18-51(42,43)44;;/h6-16,19-21H,17-18,22H2,1-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50);;/q;2*+1/p-2 |
InChI-Schlüssel |
TZMDGHYNUMZBHU-UHFFFAOYSA-L |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate](/img/structure/B1261329.png)
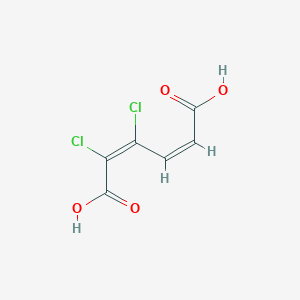
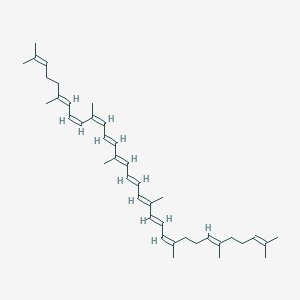
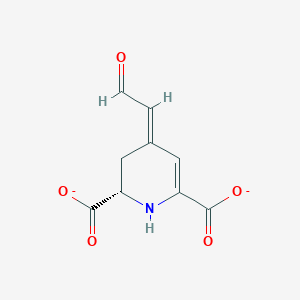
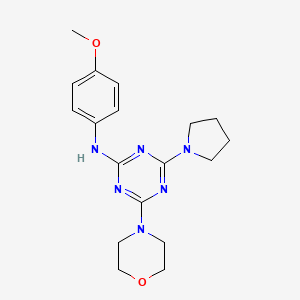
![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1261335.png)
![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
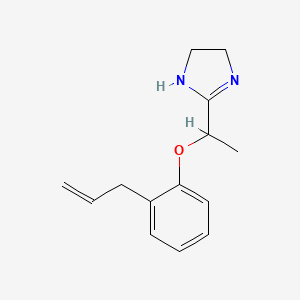
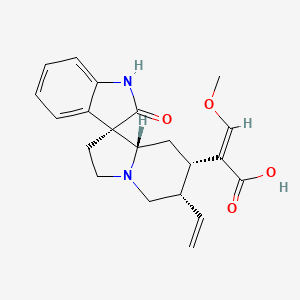
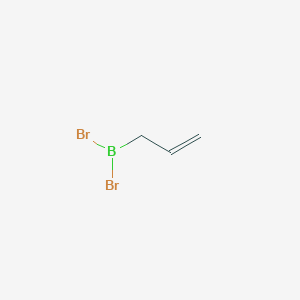
![15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1261346.png)
